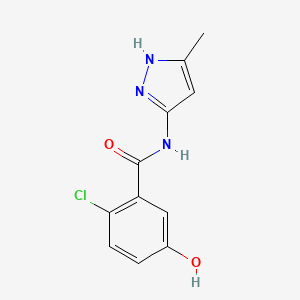![molecular formula C11H23NO2 B6633813 3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol, commonly known as TMA-15, is a chemical compound that belongs to the family of phenylethylamines. It is a psychoactive substance that has gained popularity in the research community due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of TMA-15 is not fully understood. However, it is believed to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
TMA-15 has been shown to produce various biochemical and physiological effects in the body. It has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and energy. TMA-15 has also been shown to produce changes in perception, cognition, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-15 has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields of scientific research, and its ability to produce psychoactive effects. However, its limitations include its potential for abuse and the lack of knowledge regarding its long-term effects.
Direcciones Futuras
For research include exploring its potential applications in the treatment of psychiatric disorders, studying its long-term effects, and understanding its mechanism of action and potential for abuse.
Métodos De Síntesis
The synthesis method of TMA-15 involves the reaction of 3,4-methylenedioxyphenylacetone with 2,4,4-trimethylcyclopentylamine, followed by reduction with sodium borohydride. The final product obtained is TMA-15, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
TMA-15 has been widely used in scientific research due to its potential applications in various fields. It has been used in studies related to drug abuse, neuropharmacology, and behavioral pharmacology. TMA-15 has also been used in studies related to the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
3-[(2,4,4-trimethylcyclopentyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8-4-11(2,3)5-10(8)12-6-9(14)7-13/h8-10,12-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHDYVKKPEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC(CO)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)



![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)



